6,8,9-TRIFLUORO-7-PIPERIDINODIBENZO[B,F][1,4]OXAZEPINE
Description
6,8,9-Trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine is a chemical compound with the molecular formula C18H15F3N2O. It belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives, which are known for their diverse pharmacological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Properties
IUPAC Name |
1,3,4-trifluoro-2-piperidin-1-ylbenzo[b][1,4]benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O/c19-13-14(20)17(23-8-4-1-5-9-23)15(21)18-16(13)22-10-11-6-2-3-7-12(11)24-18/h2-3,6-7,10H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOGDNGJVKSYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=C(C(=C2F)F)N=CC4=CC=CC=C4O3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,9-trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. One common method involves the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols in a microwave oven, which offers the advantage of a short reaction time and high yields .
Another method involves copper-catalyzed C-N and C-O coupling reactions. For instance, the reaction of 2-halophenols with 2-(2-halophenyl)-1H-indoles in the presence of copper catalysts can lead to the formation of indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines .
Industrial Production Methods
Industrial production methods for 6,8,9-trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine are not well-documented in the literature. the scalability of the aforementioned synthetic routes, particularly those involving microwave-assisted reactions and copper catalysis, suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
6,8,9-Trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
6,8,9-Trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8,9-trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may act as an antagonist or agonist at specific receptor sites, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: The parent compound, which lacks the trifluoromethyl and piperidino substituents.
6,8,9-Trifluoro-dibenzo[b,f][1,4]oxazepine: A similar compound without the piperidino group.
7-Piperidino-dibenzo[b,f][1,4]oxazepine: A similar compound without the trifluoromethyl groups.
Uniqueness
6,8,9-Trifluoro-7-piperidino-dibenzo[b,f][1,4]oxazepine is unique due to the presence of both trifluoromethyl and piperidino substituents, which confer distinct chemical and pharmacological properties. These substituents enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
